Clorhidrato de ciclohexil(m-tolil)metanamina

Descripción general

Descripción

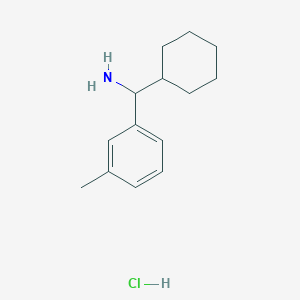

Cyclohexyl(m-tolyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclohexyl(m-tolyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl(m-tolyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina: Aplicaciones Antimicrobianas

El clorhidrato de ciclohexil(m-tolil)metanamina muestra promesa en la investigación médica debido a su similitud estructural con la metanamina, un compuesto con propiedades antibacterianas conocidas . Podría utilizarse potencialmente en el desarrollo de nuevos tratamientos para infecciones de la vejiga y otras enfermedades microbianas.

Industria: Acelerador de Vulcanización

En aplicaciones industriales, compuestos relacionados como la ciclohexilamina se utilizan como intermediarios en la síntesis de aceleradores de vulcanización . El this compound podría desempeñar un papel similar, mejorando la eficiencia del procesamiento del caucho y mejorando las propiedades del producto final.

Ciencia de Materiales: Síntesis de Polímeros

El this compound podría utilizarse en la ciencia de los materiales para la síntesis de polímeros. Su grupo ciclohexilo contribuye a la rigidez y estabilidad térmica de los materiales, convirtiéndolo en un monómero valioso para crear plásticos y resinas de alto rendimiento .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various cellular structures and processes .

Mode of Action

It is known that similar compounds interact with their targets, causing significant changes in cellular processes .

Biochemical Pathways

It is known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied, and these studies can provide some insight into the potential adme properties of cyclohexyl(m-tolyl)methanamine hydrochloride .

Result of Action

Similar compounds have been known to cause a variety of effects at the molecular and cellular levels .

Action Environment

It is known that the action of similar compounds can be influenced by factors such as ph .

Actividad Biológica

Cyclohexyl(m-tolyl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Cyclohexyl(m-tolyl)methanamine hydrochloride is characterized by its cyclohexyl and m-tolyl substituents attached to a methanamine core. The presence of these functional groups is believed to influence its biological activity significantly.

The biological activity of cyclohexyl(m-tolyl)methanamine hydrochloride has been linked to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as inhibitors for specific kinases and receptors, which play crucial roles in cellular signaling pathways.

Biological Activity Overview

-

Antiproliferative Activity :

- In studies examining the antiproliferative effects of related compounds, derivatives with similar structures demonstrated significant activity against various cancer cell lines. For instance, compounds featuring the m-tolyl moiety have shown promising results in inhibiting cancer cell proliferation, with GI50 values indicating effective concentrations for cell growth inhibition.

- Table 1 summarizes the antiproliferative activity of structurally related compounds:

Compound Cancer Cell Line GI50 (nM) Cyclohexyl(m-tolyl) MCF-7 46 Cyclohexyl(p-tolyl) MDA-MB-231 48 Cyclohexyl(phenyl) A549 50 -

Kinase Inhibition :

- The compound may also exhibit kinase inhibition properties similar to other derivatives tested against CLK1 and DYRK1A kinases, which are vital in regulating cell cycle and proliferation.

- A recent study found that certain derivatives had IC50 values in the nanomolar range against these kinases, indicating a high potency that could be relevant for therapeutic applications in cancer treatment .

Case Studies

-

Cystic Fibrosis Research :

- In a study focused on cystic fibrosis, derivatives replacing phenyl groups with m-tolyl showed enhanced CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity, suggesting a potential role in treating this genetic disorder. The findings indicated that structural modifications could lead to improved drug candidates for CFTR modulation .

-

Cancer Cell Line Studies :

- A series of experiments conducted on various human cancer cell lines revealed that cyclohexyl(m-tolyl)methanamine hydrochloride and its analogs exhibited significant cytotoxic effects. The structure-activity relationship (SAR) analysis highlighted the importance of the m-tolyl group in enhancing biological activity compared to other substituents .

Propiedades

IUPAC Name |

cyclohexyl-(3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDGXWHDPGXJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.